molecular formula C19H17ClN2O4S B11214483 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate

2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate

Cat. No.: B11214483
M. Wt: 404.9 g/mol
InChI Key: HUDNLOWLZJYTFT-MDZDMXLPSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzisothiazole moiety, a chlorophenyl group, and a propenoate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE typically involves multiple steps, including the formation of the benzisothiazole ring, the introduction of the chlorophenyl group, and the esterification process. Common reagents used in these reactions include sulfur-containing compounds, chlorinated aromatic compounds, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of molecular interactions and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE is unique due to its combination of a benzisothiazole ring, a chlorophenyl group, and a propenoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H17ClN2O4S

Molecular Weight

404.9 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]ethyl (E)-3-(3-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C19H17ClN2O4S/c1-22(19-16-7-2-3-8-17(16)27(24,25)21-19)11-12-26-18(23)10-9-14-5-4-6-15(20)13-14/h2-10,13H,11-12H2,1H3/b10-9+

InChI Key

HUDNLOWLZJYTFT-MDZDMXLPSA-N

Isomeric SMILES

CN(CCOC(=O)/C=C/C1=CC(=CC=C1)Cl)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CN(CCOC(=O)C=CC1=CC(=CC=C1)Cl)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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